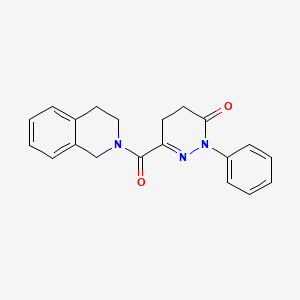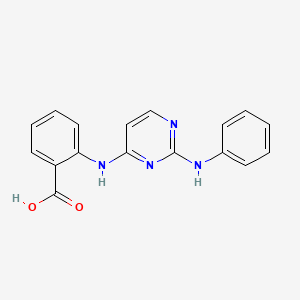
6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a unique combination of isoquinoline and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline core . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
For the pyridazinone moiety, a common approach is the condensation of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The final step involves coupling the two moieties through a carbonylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibition of aldo-keto reductase AKR1C3.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various isoquinoline derivatives.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its dual isoquinoline and pyridazinone structure, which may confer distinct pharmacological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C20H19N3O2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C20H19N3O2/c24-19-11-10-18(21-23(19)17-8-2-1-3-9-17)20(25)22-13-12-15-6-4-5-7-16(15)14-22/h1-9H,10-14H2 |
Clé InChI |
WNBNXYDHNYHETI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110883.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B15110888.png)
![(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B15110894.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B15110906.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15110917.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110923.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15110951.png)

![2-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15110955.png)
